(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate
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Overview
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate is a complex organic compound that features a triazine ring fused with a benzene ring and a bromobenzoate ester group
Mechanism of Action
Target of Action
The primary targets of the compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain .
Mode of Action
The compound this compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain .
Biochemical Pathways
The action of this compound affects the cholinergic pathway. By inhibiting AChE and BuChE, the compound prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .
Result of Action
The result of the action of this compound is an increase in acetylcholine levels in the brain due to the inhibition of AChE and BuChE . This can lead to enhanced cholinergic transmission, which could potentially alleviate symptoms associated with conditions like Alzheimer’s disease, where cholinergic transmission is impaired .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazine ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The bromobenzoate ester group is then introduced via esterification reactions, often using bromobenzoic acid and an alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted triazine derivatives, while hydrolysis would produce the corresponding benzoic acid and alcohol.
Scientific Research Applications
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate: Lacks the bromine atom, which may affect its reactivity and applications.
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate: Similar structure but with the bromine atom in a different position, potentially altering its chemical properties.
Uniqueness
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXFQTQLIVTDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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